
N'-(2,2,2-trifluoroethyl)acetohydrazide
Vue d'ensemble
Description
“N’-(2,2,2-trifluoroethyl)acetohydrazide” is a chemical compound . It is a derivative of acetohydrazide, with a trifluoroethyl group attached to the nitrogen atom . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Synthesis Analysis
The synthesis of N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds has been a topic of interest in recent years . For example, N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group in 2021 .
Molecular Structure Analysis
The molecular structure of N’-(2,2,2-trifluoroethyl)acetohydrazide can be determined using various techniques . The compound has a molecular formula of C4H7F3N2O . The InChI string for the compound is InChI=1S/C4H6F3NO/c1-3(9)8-2-4(5,6)7/h2H2,1H3,(H,8,9) .
Chemical Reactions Analysis
N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds have been involved in various organic synthesis reactions . For instance, N-2,2,2-trifluoroethylisatin ketimines have been used in different types of reactions, focusing on the types of reactions and the stereoselectivity of products .
Physical And Chemical Properties Analysis
N’-(2,2,2-trifluoroethyl)acetohydrazide has a molecular weight of 141.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 141.04014830 g/mol . The topological polar surface area of the compound is 29.1 Ų .
Applications De Recherche Scientifique
Organic Synthesis
- Application Summary : Utilized as a building block in the synthesis of fluorine-containing organic compounds, which are significant in new drug development .
- Methods : Employed in organocatalytic asymmetric cycloaddition reactions, where its introduction into molecules can significantly alter their properties .
- Results : The use of N’-(2,2,2-trifluoroethyl)acetohydrazide derivatives has opened new avenues in the synthesis of bioactive molecules with enhanced metabolic stability and altered biological activities .
Medicinal Chemistry
- Application Summary : Plays a role in the development of drugs with improved pharmacokinetic properties due to the trifluoromethyl group’s impact on fat solubility and metabolic stability .
- Results : Introduction of the trifluoromethyl group has led to the creation of compounds with activities such as protease inhibition and anti-tumor effects .
Catalysis
- Application Summary : Acts as a catalyst in selective fluorination reactions, enhancing the stereoselectivity of products .
- Methods : Used in conjunction with chiral primary amines to catalyze regioselective asymmetric cycloaddition reactions .
- Results : Enabled the synthesis of complex molecules with high stereoselectivity, crucial for the efficacy and safety of pharmaceuticals .
Asymmetric Synthesis
- Application Summary : This compound is used in asymmetric synthesis to create chiral molecules with high enantiomeric excess .
- Methods : It’s involved in asymmetric [3+2] annulation reactions with isatin ketimines and nitroindoles or nitrobenzofurans .
- Results : The reactions typically yield products with significant stereoselectivity, which is crucial for the activity of pharmaceuticals .
Fluorine Chemistry
- Application Summary : The trifluoroethyl group is pivotal in the study of fluorine chemistry due to its influence on the physical and chemical properties of molecules .
- Methods : The compound is used to introduce fluorine atoms into target molecules, altering their reactivity and stability .
- Results : The introduction of the trifluoroethyl group has led to the development of new compounds with potential applications in various fields, including medicinal chemistry and material science .
Cascade Reactions
- Application Summary : Utilized in cascade reactions, where multiple bonds are formed in a sequential fashion without the need for isolating intermediates .
- Methods : It acts as a precursor in multi-step organic synthesis processes, leading to complex molecular architectures .
- Results : These cascade reactions have streamlined the synthesis of complex organic molecules, making the processes more efficient and cost-effective .
Lead Compound Development
- Application Summary : Serves as a lead compound in the discovery of new drugs due to its modifiable structure and biological activity .
- Methods : The compound’s structure is altered through various chemical reactions to enhance its drug-like properties .
- Results : Modifications of N’-(2,2,2-trifluoroethyl)acetohydrazide have led to the identification of new lead compounds with improved efficacy and safety profiles .
Protease Inhibition
- Application Summary : Investigated for its role in inhibiting proteases, which are enzymes that break down proteins and peptides .
- Methods : The compound is used to design inhibitors that specifically target protease active sites .
- Results : Studies have shown that derivatives of this compound can effectively inhibit protease activity, which is beneficial for treating various diseases .
Anticancer Research
- Application Summary : Explored for its potential use in anticancer drugs due to its ability to interact with cancer cell pathways .
- Methods : It’s incorporated into compounds that are designed to interfere with the growth and proliferation of cancer cells .
- Results : Preliminary research indicates that modifications of this compound can lead to the development of new anticancer agents .
These applications highlight the versatility of N’-(2,2,2-trifluoroethyl)acetohydrazide in scientific research and its potential to contribute to various fields of study. The compound’s ability to be incorporated into different chemical reactions and processes makes it a valuable tool for researchers looking to develop new materials, drugs, and technologies. For detailed experimental procedures and quantitative results, it is advisable to consult the original research articles or reviews in scientific journals.
Magnetic Resonance Imaging (MRI)
- Application Summary : Used in the development of contrast agents for 19F MRI , providing clearer and more detailed images .
- Methods : Complexes with cyclam-based ligands containing N’-(2,2,2-trifluoroethyl)acetohydrazide have been studied for their potential as MRI contrast agents .
- Results : These complexes show promise in enhancing the quality of MRI images, which could improve diagnostic accuracy .
Phase-Transfer Catalysis
- Application Summary : Involved in the enantioselective synthesis of cyclic N-aryl hydroxamic acids, which are valuable in medicinal chemistry .
- Methods : Used in phase-transfer catalyzed alkylation reactions to produce nitrophenylalanines .
- Results : The process leads to the formation of compounds with potential pharmaceutical applications .
Fluorinated Compound Synthesis
- Application Summary : The trifluoroethyl group is crucial for synthesizing fluorinated compounds, which have a wide range of applications in drug development .
- Methods : N’-(2,2,2-trifluoroethyl)acetohydrazide is used to selectively introduce fluorine atoms into organic molecules .
- Results : This has led to the creation of new molecules with enhanced properties for use in various fields, including pharmaceuticals .
Chiral Medicine
- Methods : Used in asymmetric synthesis to create enantiomerically pure compounds .
- Results : The resulting chiral compounds are essential for creating effective and safe pharmaceuticals .
Functional Materials
- Application Summary : Contributes to the development of materials with specific functionalities, such as increased resistance to environmental factors .
- Methods : Incorporated into polymers to enhance their properties .
- Results : This leads to the production of advanced materials with improved performance in their respective applications .
Environmental Remediation
Orientations Futures
The future directions of research on N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds could involve further exploration of their synthesis, properties, and applications . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, the development of new methods for the synthesis of such compounds could be a promising area of future research .
Propriétés
IUPAC Name |
N'-(2,2,2-trifluoroethyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c1-3(10)9-8-2-4(5,6)7/h8H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXRQSUHMGEPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2,2-trifluoroethyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



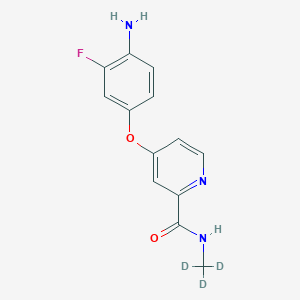
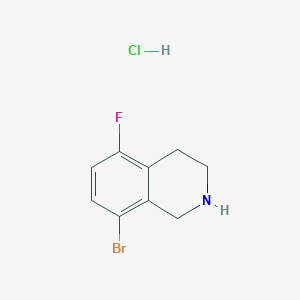
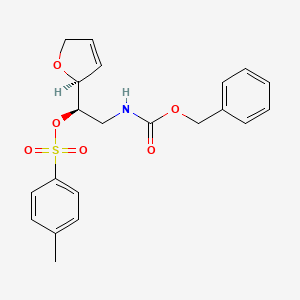
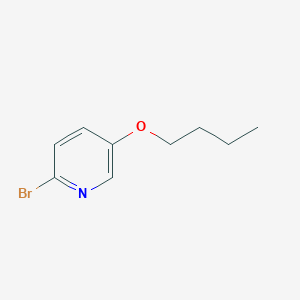
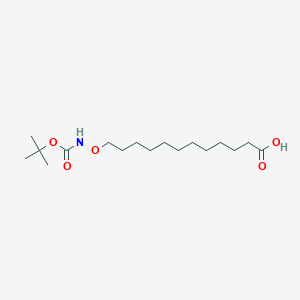
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)
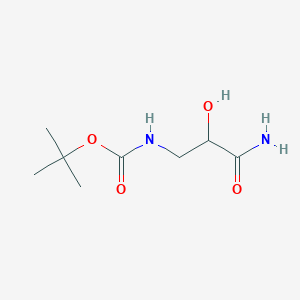
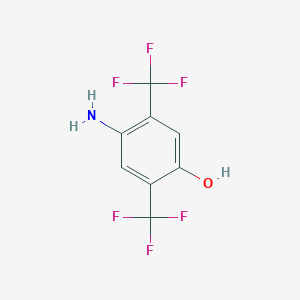
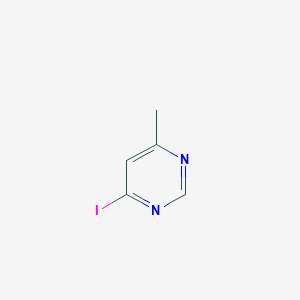
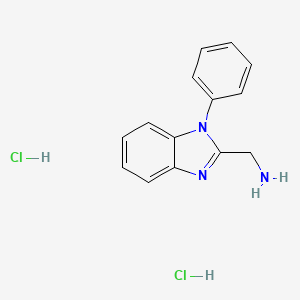
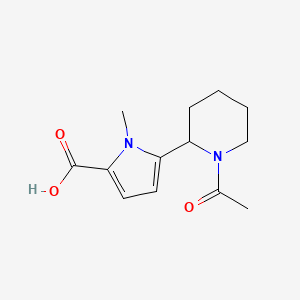

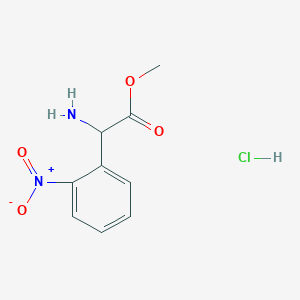
amine hydrochloride](/img/structure/B1382976.png)